molecular formula C10H6N2S B2645929 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 69513-35-5

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No. B2645929
CAS RN: 69513-35-5
M. Wt: 186.23
InChI Key: CXIOYVWULPNAOH-UHFFFAOYSA-N
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Description

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the formula C10H6N2S . It has been used in various research studies and has shown potential in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile involves a reaction with thiourea in ethanol under reflux conditions . Another method involves a reaction with sodium acetate in ethanol .


Molecular Structure Analysis

The molecular structure of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile consists of a quinoline core with a thioxo group and a carbonitrile group .


Chemical Reactions Analysis

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile has been used in the synthesis of various carboxamides, which have shown potent inhibitory activity against the acetylcholinesterase enzyme .


Physical And Chemical Properties Analysis

The molecular weight of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile is 186.23 g/mol . It has a topological polar surface area of 52.9 Ų .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile is not fully understood, it has been suggested that compounds possessing this structure may inhibit the c-Myc/Max/DNA complex formation, which could contribute to their anticancer activity .

Future Directions

Research into 2-Thioxo-1,2-dihydroquinoline-3-carbonitrile and related compounds is ongoing, with a focus on their potential therapeutic applications. For example, new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potential inhibitors against the acetylcholinesterase enzyme, showing promise for the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-sulfanylidene-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIOYVWULPNAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=S)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-1,2-dihydroquinoline-3-carbonitrile

CAS RN

69513-35-5
Record name 2-sulfanylquinoline-3-carbonitrile
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